2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-methoxycyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQUVBWCGGWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-67-2 | |
| Record name | 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethan-1-amine Chain: The ethan-1-amine chain is attached through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclobutyl intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common techniques include:
Batch Processing: Involves carrying out the reactions in a stepwise manner in separate reactors.
Continuous Flow Processing: Utilizes continuous flow reactors to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₇H₁₅NO·HCl
- CAS Number : 1955554-67-2
- SMILES : Cl.O(C)C1CC(CCN)C1
- Key Features : Features a cyclobutyl ring substituted with a methoxy group at the 3-position and an ethylamine side chain, stabilized as a hydrochloride salt. The cyclobutyl moiety introduces moderate ring strain (~110 kJ/mol), influencing reactivity and conformational flexibility .
Physicochemical Properties :
- Molecular Weight : ~165.66 g/mol (calculated).
- Solubility : High aqueous solubility due to the hydrochloride salt form; hydrophobic cyclobutyl group may reduce solubility compared to purely aliphatic amines.
- Related compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) suggest the use of ester intermediates and amine alkylation .
Structural Analogs and Their Properties
Key Comparative Analysis
Structural Differences :
- Cyclobutyl vs. Aromatic Cores: The target compound’s cyclobutyl group provides a balance of rigidity and flexibility, whereas phenylalkylamine analogs (e.g., 2C-T) exhibit planar aromatic systems with extended π-conjugation, enhancing receptor binding but reducing metabolic stability . Positional Isomerism: The 3-methoxycyclobutyl isomer (target) vs.
Physicochemical Properties :
- Solubility : Hydrochloride salts generally improve water solubility. However, cyclobutylmethoxy derivatives (e.g., CAS 1909309-34-7) may exhibit lower solubility than the target compound due to increased hydrophobicity from the ether linkage .
- Stability : Cyclobutane’s moderate strain (~110 kJ/mol) confers better thermal stability than cyclopropane derivatives (e.g., 2-(1-phenylcyclopropyl)ethan-1-amine HCl) but less than cyclohexane .
Biological Activity
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to compile and analyze existing data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : CHClN
- CAS Number : 1955554-67-2
- SMILES Notation : CCOC1CC(C1)OC
Research indicates that compounds similar to 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Trace Amine-Associated Receptor 1 (TAAR1) : Preliminary studies suggest that related compounds exhibit agonistic activity towards TAAR1, which plays a role in modulating dopaminergic signaling. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia .
- Cytotoxicity and Antiparasitic Activity : The compound's structural analogs have been evaluated for cytotoxicity and antiparasitic effects. For example, certain derivatives have shown low micromolar potency against protozoan parasites while demonstrating limited cytotoxicity to human cells. This indicates a potential therapeutic window for treating parasitic infections without harming human cells .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride and its analogs:
Case Studies
Several case studies highlight the compound's potential applications:
- Neuropsychiatric Disorders : In vivo studies involving compounds with similar structures have demonstrated efficacy in models of schizophrenia, where they reduced hyperactivity induced by MK-801, a NMDA receptor antagonist. This suggests a possible application for 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride in treating psychotic disorders .
- Antiparasitic Research : A series of analogs were tested for their effectiveness against various protozoan pathogens. Compounds that shared structural similarities with 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride displayed significant activity against Leishmania species while maintaining a favorable safety profile in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
